氨基甲酸,乙烯基,甲酯

描述

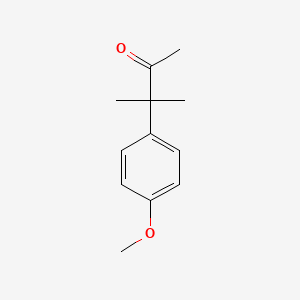

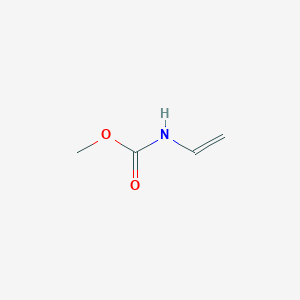

Carbamic acid, ethenyl-, methyl ester, also known as Ethyl methylcarbamate, Methylurethane, N-Methylurethan, and N-Methylurethane , is an organic compound and the simplest ester of carbamic acid . It belongs to the class of organic compounds known as methylcarbamates . The molecular formula is C4H9NO2 and the molecular weight is 103.1198 .

Synthesis Analysis

The synthesis of carbamic acid, ethenyl-, methyl ester, or any carbamic acid ester, can be achieved by bubbling carbon dioxide through solutions of the corresponding amine in an appropriate solvent . A new synthetic approach for Carbamic Acid Esters (CAEs) uses a combination of two types of CO2 capture mechanisms .Molecular Structure Analysis

The molecular structure of carbamic acid, ethenyl-, methyl ester is available as a 2D Mol file or as a computed 3D SD file . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis

Carbamates are chemically similar to, but more reactive than amides . They form polymers such as polyurethane resins . Carbamates are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Physical and Chemical Properties Analysis

Carbamic acid, ethenyl-, methyl ester is a carbamate ester . Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学研究应用

合成和化学转化

- 分子内α-酰胺烷基化反应:氨基甲酸衍生物在非对映选择性分子内α-酰胺烷基化反应中至关重要,可导致吡咯并[2,1-a]异喹啉等复杂分子的不对称合成,展示了它们在合成有机化学中的效用 (Garcia 等人,2006)。

- 芳基卤化物的胺化:氨基甲酸2-三甲基甲硅烷基酯在钯催化的芳基溴化物和氯化物的胺化中充当氨当量,促进了制备具有敏感官能团的苯胺 (Mullick 等人,2010)。

- 酯化催化剂:氨基磺酸显示出合成脂肪酸甲酯和乙酯(FAEE 和 FAME)的高潜力,突出了氨基甲酸衍生物在酯化过程中的应用 (D'Oca 等人,2012)。

生物评价和药理潜力

- N-酰基乙醇胺酸酰胺酶抑制剂:2-甲基-4-氧代-3-氧杂环基氨基甲酸酯已被确定为 N-酰基乙醇胺酸酰胺酶 (NAAA) 的非竞争性抑制剂,展示了它们在疼痛和炎症治疗中的潜力 (Ponzano 等人,2014)。

- 乙酰胆碱酯酶抑制剂:氨基甲酸喹啉-6-基酯已被探索为乙酰胆碱酯酶的新型抑制剂,表明它们在治疗应用中的前景,特别是在解决与阿尔茨海默病相关的认知障碍方面 (Decker,2007)。

材料科学和绿色化学

- 有机光伏:富勒烯衍生物,包括 [6,6]-苯基-C61-丁酸甲酯 (PCBM),对于开发用于有机光伏应用的 n 型材料至关重要,说明了氨基甲酸酯在增强可再生能源技术中的作用 (Nakanishi 等人,2014)。

- 可再生聚酯和聚酰胺:不饱和脂肪酸甲酯 (FAME) 衍生的苯甲基氨基甲酸酯与丙烯酸甲酯的交叉复分解,然后进行进一步改性,可以合成可再生的聚酯和聚酰胺,突出了氨基甲酸酯在生产可持续材料中的重要性 (Winkler & Meier,2014)。

作用机制

Target of Action

Methyl N-ethenylcarbamate, also known as Carbamic acid, ethenyl-, methyl ester or Methylvinylcarbamate, is a type of carbamate compound . Carbamates are known to act by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function . .

Mode of Action

The mode of action of carbamates, including Methyl N-ethenylcarbamate, involves the inhibition of AChE . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of acetylcholine, leading to overstimulation of the nerves.

Biochemical Pathways

Carbamates, including Methyl N-ethenylcarbamate, affect the cholinergic pathway by inhibiting the AChE enzyme . This inhibition disrupts the normal function of the nervous system, leading to a range of symptoms.

Pharmacokinetics

It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The inhibition of AChE by carbamates leads to an accumulation of acetylcholine, causing overstimulation of the nerves . This can result in a range of symptoms, depending on the extent of exposure.

Action Environment

The action, efficacy, and stability of Methyl N-ethenylcarbamate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by factors such as temperature and pH . .

安全和危害

未来方向

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They have received much attention due to their application in drug design and discovery . The ability to selectively transesterify β-keto esters is a useful transformation in organic synthesis .

属性

IUPAC Name |

methyl N-ethenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-5-4(6)7-2/h3H,1H2,2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVXTHWIHWZYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446293 | |

| Record name | Carbamic acid, ethenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15204-93-0 | |

| Record name | Carbamic acid, ethenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

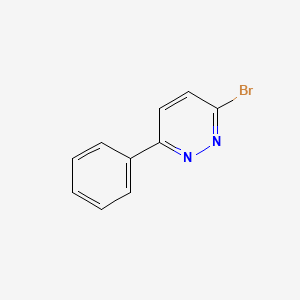

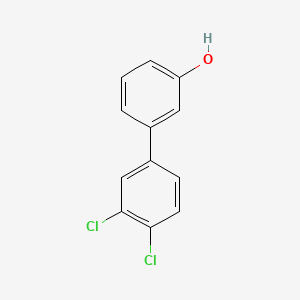

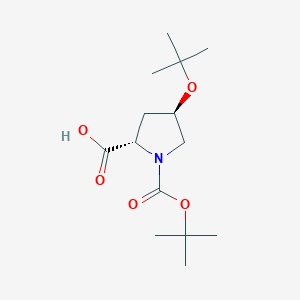

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)

![8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3047917.png)

![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile](/img/structure/B3047926.png)

![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)

![2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3047930.png)